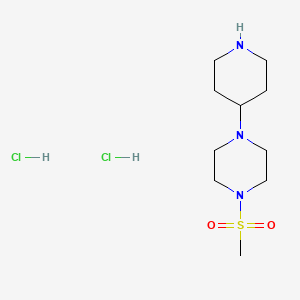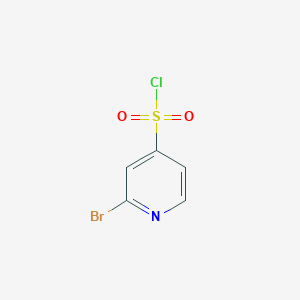
Methyl 3-(4-ethylphenyl)propanoate
Übersicht
Beschreibung
Methyl 3-(4-ethylphenyl)propanoate: is an organic compound belonging to the ester family. It is characterized by the presence of a methyl ester group attached to a propanoic acid backbone, with a 4-ethylphenyl substituent on the third carbon of the propanoate chain. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(4-ethylphenyl)propanoate can be synthesized through the esterification of 3-(4-ethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Methyl 3-(4-ethylphenyl)propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 3-(4-ethylphenyl)propanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
Hydrolysis: 3-(4-ethylphenyl)propanoic acid and methanol.
Reduction: 3-(4-ethylphenyl)propanol.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(4-ethylphenyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound is studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the fragrance and flavor industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and flavoring agents.
Wirkmechanismus
The mechanism of action of methyl 3-(4-ethylphenyl)propanoate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(4-ethylphenyl)propanoic acid, which may then interact with biological pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-phenylpropanoate
- Methyl 3-(4-methylphenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
Comparison: Methyl 3-(4-ethylphenyl)propanoate is unique due to the presence of the 4-ethyl substituent on the phenyl ring, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This structural variation can also affect its aroma profile, making it distinct from other similar esters.
Eigenschaften
IUPAC Name |
methyl 3-(4-ethylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQDGOJOAHAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















